Ethynylmagnesium Bromide

Catalog No.
S1898136
CAS No.
4301-14-8
M.F
C2HBrMg
M. Wt
129.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethynylmagnesium Bromide

CAS Number

4301-14-8

Product Name

Ethynylmagnesium Bromide

IUPAC Name

magnesium;ethyne;bromide

Molecular Formula

C2HBrMg

Molecular Weight

129.24 g/mol

InChI

InChI=1S/C2H.BrH.Mg/c1-2;;/h1H;1H;/q-1;;+2/p-1

InChI Key

LROBJRRFCPYLIT-UHFFFAOYSA-M

SMILES

C#[C-].[Mg+2].[Br-]

Canonical SMILES

C#[C-].[Mg+2].[Br-]

The exact mass of the compound Ethynylmagnesium Bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethynylmagnesium bromide (CAS 4301-14-8) is a premier alkynyl Grignard reagent, predominantly supplied as a stabilized 0.5M solution in tetrahydrofuran (THF). As a highly effective C2 building block, it is critical for introducing terminal ethynyl groups into organic frameworks via nucleophilic addition to carbonyls, cross-coupling reactions, and epoxide ring openings. Commercially, it offers a standardized, ready-to-use alternative to the hazardous in-situ generation of acetylene gas or the handling of unstable alkali metal acetylides. Its balanced nucleophilicity and basicity make it a cornerstone reagent for the scalable synthesis of propargyl alcohols, pharmaceutical intermediates, and functionalized materials, providing reliable lot-to-lot reproducibility and a standard 12-month shelf life under inert conditions.

Generic substitution of ethynylmagnesium bromide with other metal acetylides or substituted alkynyl Grignards frequently compromises process yield and safety. Highly basic alternatives, such as ethynyllithium or sodium acetylide, often trigger competitive enolization, aldol condensation, or substrate decomposition when reacted with base-sensitive or enolizable carbonyls[1]. Conversely, substituting with ethynylmagnesium chloride, while offering higher theoretical solubility, alters the radical generation kinetics in electrochemical applications and can lead to uncontrolled polymerization [2]. Furthermore, attempting to use sodium acetylide introduces severe handling difficulties, requiring liquid ammonia or complex suspensions that are incompatible with standard continuous-flow manufacturing. Consequently, procuring the exact bromide salt in THF is essential for maintaining chemoselectivity and avoiding the scale-up risks associated with alternative metal acetylides.

Superior Yields on Enolizable Substrates via Balanced Basicity

In the synthesis of complex pharmaceutical precursors, the choice of alkynylating agent dictates the survival of sensitive substrates. During the development of a route to 2-ethynylglycerol (an Islatravir intermediate), the addition of ethynylmagnesium bromide to dihydroxyacetone monomer provided a 63% yield of the desired triol [1]. In contrast, the use of stronger bases or alternative metalating agents (such as i-PrMgCl) led to severe substrate decomposition or failed to yield the desired product [1]. The magnesium acetylide provides an optimal balance of nucleophilicity and attenuated basicity, preventing the degradation pathways typically triggered by stronger bases.

Evidence DimensionYield of propargyl triol from base-sensitive dihydroxyacetone
Target Compound Data63% isolated yield
Comparator Or BaselineStronger bases / alternative metalating agents (0% yield / complete decomposition)
Quantified Difference+63% absolute yield improvement with complete suppression of decomposition
Conditions1.5 equivalents of Grignard reagent, 1,2-addition to dihydroxyacetone monomer

Procuring ethynylmagnesium bromide is critical for avoiding catastrophic yield losses when functionalizing highly enolizable or base-sensitive pharmaceutical intermediates.

Elimination of Liquid Ammonia Workflows for Aryl Ethynyl Carbinol Synthesis

The synthesis of aryl ethynyl carbinols traditionally relied on sodium acetylide in liquid ammonia, a process fraught with severe handling hazards, inconsistent yields, and complex cryogenic requirements. Transitioning to commercially available ethynylmagnesium bromide in THF provides a highly satisfactory and scalable alternative [1]. The Grignard reagent allows for direct nucleophilic addition to aldehydes in standard ethereal solvents at or near room temperature, bypassing the need for hazardous gas condensation and significantly improving operational safety and lot-to-lot reproducibility in scale-up environments [1].

Evidence DimensionProcess solvent and handling requirements
Target Compound DataStandard THF solution, ambient to moderate cooling
Comparator Or BaselineSodium acetylide (Requires liquid ammonia and cryogenic condensation)
Quantified DifferenceEliminates cryogenic liquid ammonia handling and associated safety hazards
ConditionsNucleophilic addition to aldehydes for aryl ethynyl carbinol synthesis

Buyers scaling up propargyl alcohol synthesis must prioritize the THF-based Grignard reagent to ensure plant safety and compatibility with standard reactor setups.

Precision Monolayer Formation in Anodic Silicon Grafting

For advanced material applications involving the covalent functionalization of silicon surfaces, the choice of halide in the Grignard reagent strictly controls polymer growth kinetics. Anodic decomposition of ethynylmagnesium bromide on hydrogenated silicon electrodes results in ultra-thin, nearly self-limiting layer formation due to less efficient generation of propagating radicals [1]. In stark contrast, ethynylmagnesium chloride exhibits a much higher layer formation rate, rapidly producing thick, visible polymeric layers [1]. The bromide salt is therefore uniquely suited for applications requiring precise, nanometer-scale surface modification without bulk polymer fouling.

Evidence DimensionAnodic polymer layer growth rate on silicon
Target Compound DataUltra-thin, self-limiting monolayer-like growth
Comparator Or BaselineEthynylmagnesium chloride (thick, visible polymeric layers)
Quantified DifferenceDrastic reduction in radical-driven bulk polymerization
ConditionsAnodic treatment at ~1 mA/cm² on surface-hydrogenated silicon electrodes

Material science procurers must select the bromide over the chloride variant to ensure controlled, ultra-thin functionalization of semiconductor surfaces.

Scalable Synthesis of Pharmaceutical Propargyl Alcohols

Directly leverages its balanced basicity and nucleophilicity to achieve high-yield ethynylation of enolizable aldehydes and ketones in API manufacturing (e.g., Islatravir precursors), avoiding the substrate degradation caused by stronger bases [1].

Terminal Alkyne Installation for Click Chemistry

Utilizes its standardized THF formulation to efficiently install terminal alkynes onto molecular scaffolds via nucleophilic addition or cross-coupling, creating ideal precursors for subsequent azide-alkyne cycloadditions (CuAAC) in chemical biology without the need for liquid ammonia [2].

Precision Semiconductor Surface Functionalization

Capitalizes on its controlled radical generation kinetics to electrochemically graft ultra-thin, covalently bound ethynyl monolayers onto silicon wafers, providing a superior alternative to the chloride salt which causes unwanted bulk polymerization [3].

Hydrogen Bond Acceptor Count

2

Exact Mass

127.91120 g/mol

Monoisotopic Mass

127.91120 g/mol

Heavy Atom Count

4

GHS Hazard Statements

Aggregated GHS information provided by 64 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (40.62%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H260 (40.62%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H261 (59.38%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Dates

Last modified: 08-16-2023

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